molecular formula C11H16N2O2 B14866942 2-Methyl-6-(pentan-3-yl)pyrimidine-4-carboxylic acid

2-Methyl-6-(pentan-3-yl)pyrimidine-4-carboxylic acid

Cat. No.: B14866942
M. Wt: 208.26 g/mol
InChI Key: MHWGTNUXJDNKBS-UHFFFAOYSA-N
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Description

2-Methyl-6-(pentan-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes, including the structure of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(pentan-3-yl)pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of appropriate aldehydes with urea or thiourea, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of acidic or basic catalysts, elevated temperatures, and sometimes microwave irradiation to enhance reaction rates .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the process are selected to optimize the reaction conditions and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-(pentan-3-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4-carboxylic acid derivatives, while reduction can produce pyrimidine-4-methanol .

Scientific Research Applications

2-Methyl-6-(pentan-3-yl)pyrimidine-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-6-(pentan-3-yl)pyrimidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity .

Comparison with Similar Compounds

    2-Methyl-4-carboxypyrimidine: Shares a similar core structure but lacks the pentan-3-yl substituent.

    6-(Pentan-3-yl)pyrimidine-4-carboxylic acid: Similar but without the methyl group at the 2-position.

    2,4-Dimethylpyrimidine: Lacks the carboxylic acid and pentan-3-yl groups.

Uniqueness: 2-Methyl-6-(pentan-3-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both the methyl and pentan-3-yl groups, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity, solubility, and potential interactions with biological targets .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-methyl-6-pentan-3-ylpyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-4-8(5-2)9-6-10(11(14)15)13-7(3)12-9/h6,8H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWGTNUXJDNKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=CC(=NC(=N1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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